molecular formula C23H20O6 B1209081 [(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate CAS No. 75444-25-6

[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate

Cat. No. B1209081
CAS RN: 75444-25-6
M. Wt: 392.4 g/mol
InChI Key: XTIQPKJOGKMOSY-KSEOMHKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 156341 is a natural product found in Tephrosia purpurea, Tephrosia, and other organisms with data available.

Scientific Research Applications

Pheromone Synthesis

One application of similar chemical compounds is in the synthesis of pheromones. For instance, Bestmann and Gunawardena (1992) detailed the synthesis of (6E,11Z)-hexadecadienyl acetate, a component of the female sex pheromone of certain Lepidoptera species (Bestmann & Gunawardena, 1992).

Crystallography and Molecular Structure

Compounds with complex molecular structures, such as the one , are often subjects of crystallographic studies to understand their molecular architecture. For example, Zuo et al. (2009) conducted a study on a related compound, providing insights into its molecular structure through crystallography (Zuo, Chen, Lu, Cao, & Liu, 2009).

Metabolite Analysis

These compounds can also be significant in the study of metabolic processes. Hänni et al. (1976) identified various urinary metabolites of retinoic acid in rats, demonstrating the metabolic transformations of complex molecules (Hänni, Bigler, Meister, & Englert, 1976).

Photochemical Studies

Investigations into the photochemical properties of related compounds can be another area of application. Muramatsu, Toyota, and Suzuki (2005) explored the photochemical reactions of a cyclomer and its tautomeric dispiro compound, which can be relevant to understanding the behavior of similar complex molecules under light exposure (Muramatsu, Toyota, & Suzuki, 2005).

Chiral Resolution and Antibacterial Agents

Ali et al. (2020) studied the chiral resolution of stereomers of newly synthesized antibacterial agents, highlighting the importance of such compounds in medicinal chemistry (Ali, Suhail, Alothman, Al-Mohaimeed, & Al-Warthan, 2020).

properties

CAS RN

75444-25-6

Product Name

[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

[(12R,15R,16S)-14,14-dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate

InChI

InChI=1S/C23H20O6/c1-12(24)26-21-19-18-16(28-22(19)29-23(21,2)3)10-9-14-15(25)11-17(27-20(14)18)13-7-5-4-6-8-13/h4-11,19,21-22H,1-3H3/t19-,21+,22+/m0/s1

InChI Key

XTIQPKJOGKMOSY-KSEOMHKRSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2[C@H](OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C

SMILES

CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C

Canonical SMILES

CC(=O)OC1C2C(OC3=C2C4=C(C=C3)C(=O)C=C(O4)C5=CC=CC=C5)OC1(C)C

Other CAS RN

75444-25-6

synonyms

pseudosemiglabrin
pseudosemiglabrin, (7aalpha,10alpha,10aalpha)-(-)-isomer
semiglabrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
Reactant of Route 5
[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(12R,15R,16S)-14,14-Dimethyl-6-oxo-4-phenyl-3,11,13-trioxatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2(7),4,8-tetraen-15-yl] acetate

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